四氢小檗碱

描述

科学研究应用

Chemistry: Used as a precursor in the synthesis of other isoquinoline alkaloids.

Biology: Studied for its effects on cellular signaling pathways, particularly those involving inflammation.

Industry: Used in the development of pharmaceuticals and as a research tool in biochemical studies.

作用机制

Target of Action

Tetrahydrocoptisine, a main active component of Chelidonium majus L., has been found to primarily target the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway plays a key role in the development of inflammation and is involved in the immune response to infections .

Mode of Action

Tetrahydrocoptisine interacts with its target, the NF-κB signaling pathway, by inhibiting the translocation of NF-κBp65 . This inhibition effectively reduces the activation of NF-κB, thereby suppressing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Tetrahydrocoptisine is the NF-κB signaling pathway . By inhibiting this pathway, Tetrahydrocoptisine can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory process .

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

Tetrahydrocoptisine has been shown to have a protective effect on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in rats . It significantly inhibits the increase of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) . Furthermore, it inhibits myeloperoxidase (MPO) accumulation in lung tissue and alleviates TNF-α and IL-6 production in serum .

生化分析

Biochemical Properties

Tetrahydrocoptisine has been shown to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide-stimulated peritoneal macrophages .

Cellular Effects

Tetrahydrocoptisine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the mortality rate, lung wet weight to dry weight ratio, and ameliorate lung pathological changes in rats . It also significantly inhibited the increase of the amounts of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) .

Molecular Mechanism

Tetrahydrocoptisine exerts its effects at the molecular level through various mechanisms. It has been found to inhibit myeloperoxidase (MPO) accumulation in lung tissue and alleviate TNF-α and IL-6 production in serum . Furthermore, it efficiently reduces nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 .

Temporal Effects in Laboratory Settings

It has been observed that pretreatment with Tetrahydrocoptisine to rats 30 min before inducing acute lung injury by lipopolysaccharide markedly decreased the mortality rate .

Metabolic Pathways

准备方法

Synthetic Routes and Reaction Conditions: Tetrahydrocoptisine can be synthesized through various chemical reactions involving isoquinoline derivatives. One common method involves the reduction of coptisine, another isoquinoline alkaloid, using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of tetrahydrocoptisine often involves the extraction and purification from plant sources such as Corydalis impatiens . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

化学反应分析

Types of Reactions: Tetrahydrocoptisine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coptisine.

Reduction: Reduction of coptisine yields tetrahydrocoptisine.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Coptisine.

Reduction: Tetrahydrocoptisine.

Substitution: Various substituted isoquinoline derivatives.

相似化合物的比较

Coptisine: An oxidized form of tetrahydrocoptisine with similar anti-inflammatory properties.

Berberine: Another isoquinoline alkaloid with broader pharmacological activities, including antimicrobial and anti-diabetic effects.

Protopine: Shares structural similarities and exhibits similar anti-inflammatory activities.

Uniqueness: Tetrahydrocoptisine is unique in its specific inhibition of NF-κB and MAPK pathways, making it particularly effective in reducing inflammation . Its ability to inhibit multiple pro-inflammatory mediators distinguishes it from other similar compounds.

生物活性

Tetrahydrocoptisine is an alkaloid compound primarily derived from the tubers of Corydalis species, particularly Corydalis tuberosa. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-parasitic, and gastroprotective effects. This article delves into the mechanisms of action, pharmacological properties, and research findings related to tetrahydrocoptisine.

- Chemical Name : Tetrahydrocoptisine

- CAS Number : 7461-02-1

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

Tetrahydrocoptisine exhibits its biological effects through various pathways:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that it reduces the activation of NF-κB and MAPK signaling pathways, which are critical in inflammatory responses .

- Gastroprotective Effects : Tetrahydrocoptisine has been found to protect against ethanol-induced gastric ulcers by reducing nitric oxide (NO) production and modulating inflammatory responses .

- Nematocidal Activity : The compound demonstrates significant activity against nematodes, particularly Strongyloides, indicating potential use in treating parasitic infections .

Pharmacological Activities

The pharmacological profile of tetrahydrocoptisine includes:

| Activity Type | Specific Effects |

|---|---|

| Anti-inflammatory | Reduces edema and cytokine levels in animal models |

| Gastroprotective | Protects against ethanol-induced gastric damage |

| Antimicrobial | Exhibits activity against various pathogens |

| Nematocidal | Effective against parasitic infections |

| Neuroprotective | Inhibits acetylcholinesterase (AChE) activity |

Case Studies

- Gastroprotective Study :

- Acute Lung Injury Model :

- Anti-inflammatory Effects :

属性

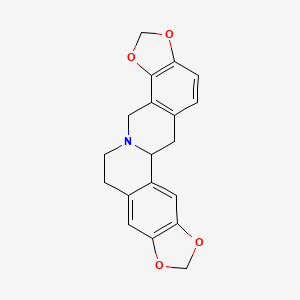

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。